8-Quinolinamine, N-hydroxy-6-methoxy-
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Overview
Description
8-Quinolinamine, N-hydroxy-6-methoxy- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinamine, N-hydroxy-6-methoxy- typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds . Another approach is the Skraup synthesis, which uses glycerol, sulfuric acid, and an oxidizing agent to construct the quinoline ring .
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods are designed to be efficient and environmentally friendly, reducing the use of hazardous reagents and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
8-Quinolinamine, N-hydroxy-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
8-Quinolinamine, N-hydroxy-6-methoxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Shows potential as an antimalarial and anticancer agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Quinolinamine, N-hydroxy-6-methoxy- involves its interaction with various molecular targets. The compound can chelate metal ions, disrupting essential biological processes in microorganisms . It also interferes with DNA synthesis and repair, leading to cell death in cancer cells . The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions is a key factor in its biological activity .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
6-Methoxyquinoline: Exhibits similar biological activities but with different potency and selectivity.
8-Aminoquinoline: Used as an antimalarial agent and has a different mechanism of action compared to 8-Quinolinamine, N-hydroxy-6-methoxy-.
Uniqueness
8-Quinolinamine, N-hydroxy-6-methoxy- is unique due to its specific substitution pattern, which enhances its ability to chelate metal ions and interact with biological targets. This makes it a promising candidate for drug development and other scientific applications .
Properties
CAS No. |
57742-99-1 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
N-(6-methoxyquinolin-8-yl)hydroxylamine |
InChI |
InChI=1S/C10H10N2O2/c1-14-8-5-7-3-2-4-11-10(7)9(6-8)12-13/h2-6,12-13H,1H3 |
InChI Key |
GAGWADLRLSPPPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NO |
Origin of Product |
United States |
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